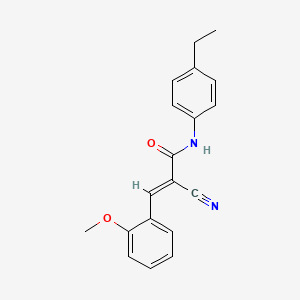

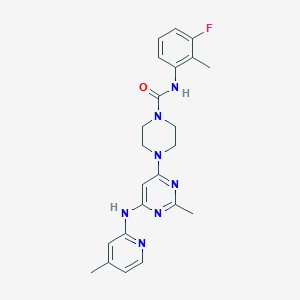

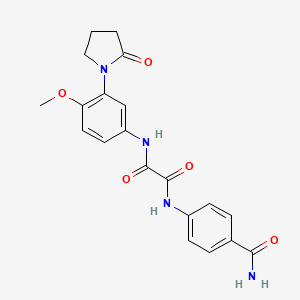

![molecular formula C23H21N3O3 B2884428 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate CAS No. 871670-78-9](/img/structure/B2884428.png)

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate” is a chemical compound . It is a derivative of cyanoacetamides, which are polyfunctional compounds possessing both electrophilic and nucleophilic properties .

Synthesis Analysis

The synthesis of cyanoacetamides, such as “this compound”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

Cyanoacetamides are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Wissenschaftliche Forschungsanwendungen

Application in Asymmetric Catalysis

The compound has been investigated for its potential use in asymmetric catalysis. Schiffers et al. (2006) described a method for resolving racemic 2-aminocyclohexanol derivatives, leading to enantiomers with high enantiomeric excess. This method involves sequential use of mandelic acid, and the derivatives show potential for use in asymmetric phenyl transfer reactions and transfer hydrogenations, resulting in products with high enantiomeric purity (Schiffers et al., 2006).

Antioxidant and Anti-Inflammatory Applications

Sahoo et al. (2011) synthesized a series of derivatives from N,N′-Dicyclohexylcarbodiimide that show potential as antioxidants, comparable to ascorbic acid. These compounds also exhibit anti-inflammatory properties (Sahoo, Subudhi, & Swain, 2011).

Facilitating Synthesis of Complex Derivatives

Elkholy and Morsy (2006) explored the synthesis of tetrahydropyrimido quinoline derivatives using a process involving cyclohexanone, showcasing the compound's utility in synthesizing complex derivatives with potential pharmaceutical applications (Elkholy & Morsy, 2006).

Pharmaceutical Research

Degraw et al. (1992) investigated the compound's potential in pharmaceutical research, particularly focusing on its antifolate properties in cancer research (Degraw, Christie, Colwell, & Sirotnak, 1992).

Polymer Science Applications

Trollsås et al. (2000) described the synthesis and polymerization of cyclic esters containing the compound, indicating its relevance in creating functional polymers for various industrial applications (Trollsås et al., 2000).

Catalytic Activity and Synthesis

Bilyachenko et al. (2022) synthesized phenylsilsesquioxane-benzoate complexes that demonstrate catalytic activity, highlighting the compound's potential in facilitating various chemical reactions (Bilyachenko et al., 2022).

Eigenschaften

IUPAC Name |

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3/c24-14-17-8-2-3-9-18(17)19-10-4-5-11-20(19)22(28)29-15-21(27)26-23(16-25)12-6-1-7-13-23/h2-5,8-11H,1,6-7,12-13,15H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBJIWIVGHHXJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=CC=C2C3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

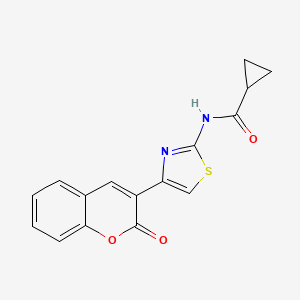

![2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2884350.png)

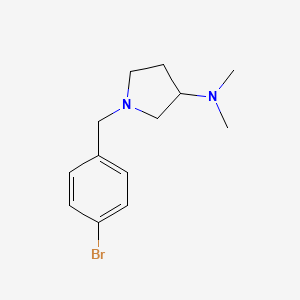

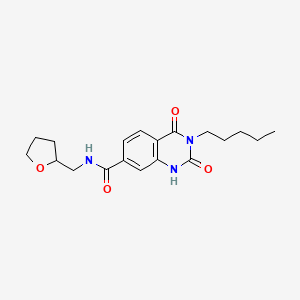

![N1-(2,5-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2884359.png)

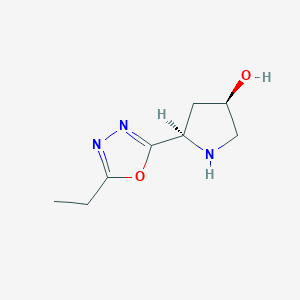

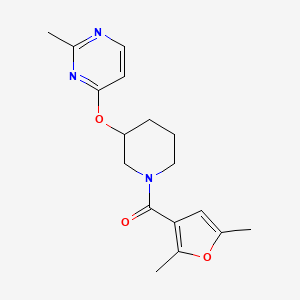

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2884363.png)